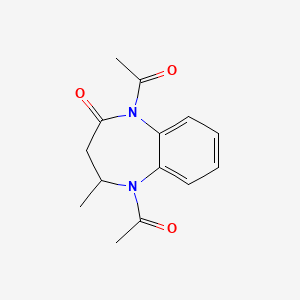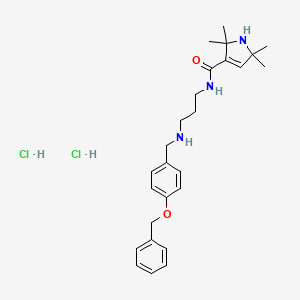
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Dimethyl-1-phenyl- ist eine heterocyclische Verbindung, die zur Klasse der Triazolobenzodiazepine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Die einzigartige Struktur dieser Verbindung, die einen Triazolring umfasst, der mit einem Benzodiazepin-Kern verschmolzen ist, trägt zu ihren besonderen chemischen und pharmakologischen Eigenschaften bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Dimethyl-1-phenyl-, beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die thermische Cyclisierung von N’-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydraziden . Die Reaktion wird in wasserfreiem Ethanol durchgeführt, und die Cyclisierung wird durch Rückfluss des Gemisches erreicht . Ein weiteres Verfahren beinhaltet die Verwendung von Mikrowellenbestrahlung, um die Reaktion zwischen Enaminonitrilen und Benzohydraziden zu erleichtern . Dieses Verfahren ist katalysefrei und umweltfreundlich und führt zu guten Ausbeuten der Zielverbindung .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der oben genannten Synthesewege beinhalten. Die Verwendung von Mikrowellenbestrahlung kann in einer industriellen Umgebung besonders vorteilhaft sein, da sie effizient ist und die Reaktionszeiten verkürzt . Darüber hinaus kann die Auswahl von Lösungsmitteln und Reaktionsbedingungen optimiert werden, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Dimethyl-1-phenyl-, durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzodiazepinring durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzodiazepinderivaten.
Wissenschaftliche Forschungsanwendungen
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Dimethyl-1-phenyl-, hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Dimethyl-1-phenyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Die Verbindung bindet bekanntermaßen an den Gamma-Aminobuttersäure (GABA)-Rezeptor, verstärkt die inhibitorischen Wirkungen von GABA und führt zu seinen angstlösenden und sedierenden Wirkungen . Darüber hinaus kann es mit anderen Rezeptoren und Enzymen interagieren und zu seinen vielfältigen pharmakologischen Aktivitäten beitragen.
Analyse Chemischer Reaktionen
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazepine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- involves its interaction with specific molecular targets in the body. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(3-Nitrophenyl)-5,6-dihydro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin
- 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Diethyl-1-phenyl-
Einzigartigkeit
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amin, N,N-Dimethyl-1-phenyl-, ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und pharmakologische Eigenschaften verleiht. Das Vorhandensein der N,N-Dimethygruppe erhöht seine Lipophilie und kann im Vergleich zu anderen ähnlichen Verbindungen seine Bindungsaffinität zu biologischen Zielstrukturen beeinflussen .
Eigenschaften
CAS-Nummer |
133118-22-6 |
|---|---|
Molekularformel |
C18H17N5 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-22(2)16-12-17-20-21-18(13-8-4-3-5-9-13)23(17)15-11-7-6-10-14(15)19-16/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
GXNMIPBIXDHBTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


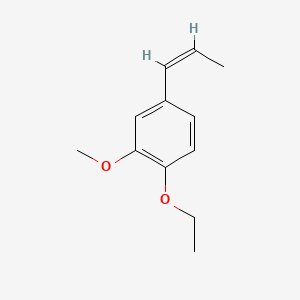
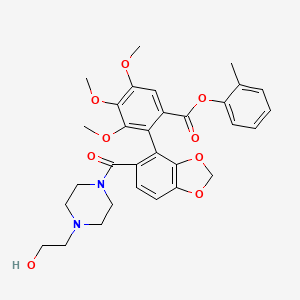

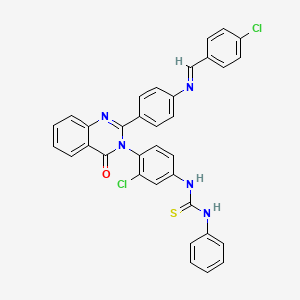

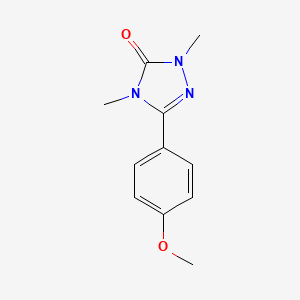
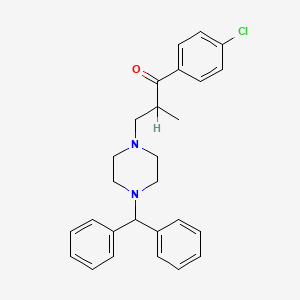
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
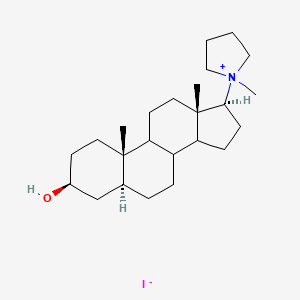


![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
